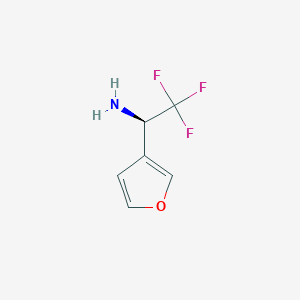

(1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine

Beschreibung

BenchChem offers high-quality (1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C6H6F3NO |

|---|---|

Molekulargewicht |

165.11 g/mol |

IUPAC-Name |

(1R)-2,2,2-trifluoro-1-(furan-3-yl)ethanamine |

InChI |

InChI=1S/C6H6F3NO/c7-6(8,9)5(10)4-1-2-11-3-4/h1-3,5H,10H2/t5-/m1/s1 |

InChI-Schlüssel |

OEXSFLKKUFUVBS-RXMQYKEDSA-N |

Isomerische SMILES |

C1=COC=C1[C@H](C(F)(F)F)N |

Kanonische SMILES |

C1=COC=C1C(C(F)(F)F)N |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to the Physicochemical Properties of (1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine

Introduction

(1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine is a chiral amine that holds significant potential as a building block in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group (CF3) into organic molecules is a well-established strategy to enhance key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The furan moiety, a five-membered aromatic heterocycle, offers a versatile scaffold for further chemical modifications. This guide provides a comprehensive overview of the known and predicted physicochemical properties of (1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine, alongside detailed experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.

Chemical Identity and Structure

The fundamental identity of a compound is rooted in its structure and fundamental identifiers.

| Property | Value | Source |

| IUPAC Name | (1R)-2,2,2-trifluoro-1-(furan-3-yl)ethan-1-amine | N/A |

| CAS Number | 1213161-08-0 | [1] |

| Molecular Formula | C₆H₆F₃NO | [1] |

| Molecular Weight | 165.12 g/mol | [1] |

| SMILES | NC1=COC=C1 | [1] |

graph chemical_structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N [label="NH₂", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C1 [label="C", fontcolor="#202124"]; C2 [label="C", fontcolor="#202124"]; C3 [label="C", fontcolor="#202124"]; O [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; C4 [label="C", fontcolor="#202124"]; C5 [label="C", fontcolor="#202124"]; H [label="H", fontcolor="#202124"]; CF3 [label="CF₃", fontcolor="#FFFFFF", style=filled, fillcolor="#34A853"];

// Bonds N -- C1 [len=1.5]; C1 -- H [len=1.5]; C1 -- C2 [len=1.5]; C1 -- CF3 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- O [len=1.5]; O -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C2 [len=1.5]; }

Figure 1: Chemical structure of (1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in drug discovery, influencing everything from formulation to pharmacokinetic profiles. While experimental data for (1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine is not extensively available in the public domain, we can infer and predict certain properties based on its structure and data from analogous compounds.

| Property | Predicted/Analog Data | Comments |

| Melting Point | Not available | Similar small aromatic amines can have a wide range of melting points. |

| Boiling Point | ~208.9 ± 40.0 °C (Predicted for the 2-thienyl analog) | [2] The furan and thiophene rings have similar sizes, suggesting a comparable boiling point. |

| Solubility | Soluble in organic solvents (e.g., methanol, dichloromethane). Limited solubility in water. | The presence of the amine group provides some water solubility, but the trifluoromethyl and furan moieties increase lipophilicity. |

| pKa | 5.5 (for the conjugate acid of 2,2,2-trifluoroethylamine) | [3] The electron-withdrawing trifluoromethyl group significantly reduces the basicity of the amine compared to a typical primary amine (pKa ~10-11). The furan ring is also weakly electron-withdrawing. |

| LogP | 0.2 (Predicted for 2,2,2-trifluoroethylamine) | [4] The 3-furyl group will likely increase the LogP value, making the target compound more lipophilic. |

Experimental Protocols for Physicochemical Characterization

To provide actionable insights for researchers, this section details robust experimental protocols for determining the key physicochemical properties of (1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine.

Determination of pKa by Potentiometric Titration

The ionization constant (pKa) is a critical parameter that governs the charge state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.

Principle: Potentiometric titration involves the gradual addition of a strong acid or base to a solution of the analyte while monitoring the pH. The pKa is determined from the resulting titration curve.

Protocol:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of (1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine and dissolve it in 50 mL of deionized water. If solubility is an issue, a co-solvent such as methanol or ethanol can be used, but the pKa value will be an apparent pKa (pKaapp).

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the dissolved sample in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and stir gently.

-

Titration: Titrate the sample solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments (e.g., 0.05-0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at the half-equivalence point.

Figure 2: Workflow for pKa determination by potentiometric titration.

Determination of LogP by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Principle: The shake-flask method involves partitioning a compound between n-octanol and water and then measuring the concentration of the compound in each phase.

Protocol:

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight.

-

Sample Preparation: Prepare a stock solution of (1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the n-octanol stock solution to a known volume of pre-saturated water in a separatory funnel.

-

Equilibration: Shake the funnel for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the phases to separate completely.

-

Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Figure 3: Workflow for LogP determination by the shake-flask method.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum of the related 2,2,2-trifluoroethylamine hydrochloride shows a quartet for the CH₂ group due to coupling with the adjacent CF₃ group.[5] For the target compound, one would expect a quartet for the methine proton (CH) coupled to the CF₃ group, and distinct signals for the furan ring protons.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the furan ring carbons, the methine carbon, and the carbon of the trifluoromethyl group, which will appear as a quartet due to one-bond C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the CF₃ group.

-

IR Spectroscopy: The infrared spectrum of 2,2,2-trifluoroethylamine hydrochloride exhibits characteristic N-H stretching and bending vibrations, as well as strong C-F stretching bands.[6][7] Similar features are expected for the title compound, along with absorptions characteristic of the furan ring.

-

Mass Spectrometry: The mass spectrum of 2,2,2-trifluoroethylamine shows a molecular ion peak and characteristic fragmentation patterns.[8] For (1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine, high-resolution mass spectrometry would be used to confirm the elemental composition.

Stability

The stability of a compound under various conditions is a critical factor in its development as a drug candidate. Trifluoromethylamines can be susceptible to hydrolysis, particularly under basic conditions.[9]

Protocol for a Preliminary Stability Study:

-

Solution Preparation: Prepare solutions of (1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine in buffers of different pH (e.g., pH 2, 7.4, and 9).

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 37 °C).

-

Sampling: Withdraw aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Analysis: Analyze the samples by HPLC to quantify the amount of the parent compound remaining. The appearance of degradation products can also be monitored.

-

Data Analysis: Plot the percentage of the compound remaining versus time to determine its stability profile at different pH values.

Conclusion

(1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine is a promising chiral building block for the synthesis of novel bioactive molecules. While a complete experimental physicochemical profile is not yet publicly available, this guide provides a solid foundation based on its chemical structure and data from analogous compounds. The detailed experimental protocols herein offer a clear path for researchers to fully characterize this compound and unlock its potential in drug discovery and development. The unique combination of the trifluoromethyl group and the furan moiety makes this a compound of significant interest, and further research into its properties and applications is highly warranted.

References

-

NextSDS. (1R)-2,2,2-TRIFLUORO-1-[3-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE HCl. [Link]

-

Journal of Medicinal Chemistry. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. [Link]

-

PubChem. Ethanamine, 2,2,2-trifluoro-. [Link]

-

Analytical Chemistry. Fluorinated Ethylamines as Electrospray-Compatible Neutral pH Buffers for Native Mass Spectrometry. [Link]

-

NIST WebBook. Ethylamine, 2,2,2-trifluoro-,hydrochloride. [Link]

-

NIST WebBook. 2,2,2-Trifluoroethylamine. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. (1S)-2,2,2-TRIFLUORO-1-(2-THIENYL)ETHYLAMINE CAS#: 1213063-48-9 [m.chemicalbook.com]

- 3. Fluorinated Ethylamines as Electrospray-Compatible Neutral pH Buffers for Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2,2-Trifluoroethylamine hydrochloride(373-88-6) 1H NMR [m.chemicalbook.com]

- 6. 2,2,2-Trifluoroethylamine hydrochloride(373-88-6) IR Spectrum [m.chemicalbook.com]

- 7. Ethylamine, 2,2,2-trifluoro-,hydrochloride [webbook.nist.gov]

- 8. 2,2,2-Trifluoroethylamine [webbook.nist.gov]

- 9. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Chemical Shifts of (1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine

This technical guide provides a detailed analysis and prediction of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of (1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to serve as a comprehensive resource for the characterization of this and similar fluorinated chiral amines.

Introduction

(1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine is a chiral amine of significant interest in medicinal chemistry and asymmetric synthesis. The incorporation of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The furan moiety serves as a versatile synthetic handle for further molecular elaboration. Accurate spectroscopic characterization is paramount for confirming the structure and purity of such compounds. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular structure and electronic environment of the nuclei. This guide will focus on the predictable ¹H and ¹⁹F NMR spectral features of this molecule.

Predicted NMR Spectra

Due to the absence of readily available experimental spectra in the public domain, the following ¹H and ¹⁹F NMR data for (1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine are predicted based on established principles of NMR spectroscopy and analysis of structurally analogous compounds reported in the literature.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' | ~7.40 | t | ~1.7 |

| H-5' | ~7.35 | m | - |

| H-4' | ~6.40 | m | - |

| H-1 | ~4.50 | q | ~7.5 |

| NH₂ | ~1.80 | br s | - |

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, ¹H-decoupled)

| Fluorines | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CF₃ | ~-74 | s | - |

Scientific Rationale for Predicted Spectra

The predicted chemical shifts and coupling patterns are derived from an understanding of the electronic effects of the substituents on the furan ring and the ethylamine backbone.

¹H NMR Spectrum Analysis

-

Furan Protons (H-2', H-4', H-5'): The furan ring protons are expected to appear in the aromatic region of the spectrum. The proton at the 2'-position (H-2') is anticipated to be the most downfield due to its proximity to the oxygen atom and its character as an α-proton of the furan ring. It is predicted to appear as a triplet with a small coupling constant, typical for furan systems.[1] The H-5' proton, also an α-proton, will likely be in a similar region, and its multiplicity will be influenced by couplings to H-4' and potentially H-2'. The H-4' proton, being a β-proton, is expected to be the most upfield of the furan protons. The exact chemical shifts can be influenced by the electron-withdrawing nature of the trifluoroethylamino substituent. The prediction of furan chemical shifts can be estimated using substituent chemical shifts (SCS).[2]

-

Methine Proton (H-1): The proton on the chiral center (H-1) is adjacent to the electron-withdrawing trifluoromethyl group and the furan ring. This environment will cause a significant downfield shift, predicted to be around 4.50 ppm. This proton will be coupled to the three equivalent fluorine atoms of the CF₃ group, resulting in a quartet with a ³J(H,F) coupling constant of approximately 7.5 Hz.

-

Amine Protons (NH₂): The protons of the primary amine will appear as a broad singlet. The chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding and exchange.[3][4] In a non-polar solvent like CDCl₃, the shift is expected to be in the upfield region, around 1.80 ppm. This peak will disappear upon the addition of D₂O, which is a useful diagnostic test.[4]

¹⁹F NMR Spectrum Analysis

-

Trifluoromethyl Group (CF₃): The ¹⁹F NMR spectrum is expected to be simple, showing a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group.[5] The chemical shift of a CF₃ group is typically in the range of -60 to -80 ppm relative to CFCl₃.[6] The electron-donating character of the adjacent amino group will likely shield the fluorine nuclei, shifting the resonance to a more upfield value, predicted here to be around -74 ppm. In a ¹H-decoupled spectrum, this will appear as a singlet. In a ¹H-coupled spectrum, this signal would be a doublet due to coupling with the H-1 proton (²J(F,H) ≈ 7.5 Hz).

Experimental Protocols

The following section details a robust, self-validating protocol for the acquisition of high-quality ¹H and ¹⁹F NMR spectra for (1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial solvent due to its low viscosity and ability to dissolve a wide range of organic compounds. For quantitative analysis, the use of an internal standard is recommended.

-

Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent. For ¹⁹F NMR, a slightly higher concentration may be beneficial if the sample is limited.

-

Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: For accurate chemical shift referencing, tetramethylsilane (TMS) should be used as an internal standard for ¹H NMR (δ = 0.00 ppm). For ¹⁹F NMR, an internal reference such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) can be used.[6]

NMR Data Acquisition

The following parameters are suggested for a 500 MHz NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is appropriate.

-

Temperature: 298 K.

-

Spectral Width (SW): 12-16 ppm, centered around 6 ppm.

-

Acquisition Time (AQ): 2-4 seconds to ensure good resolution.

-

Relaxation Delay (D1): 1-2 seconds. For quantitative measurements, D1 should be at least 5 times the longest T₁ of interest.

-

Number of Scans (NS): 8-16 scans should provide a good signal-to-noise ratio for a sample of this concentration.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgfhigqn' on Bruker systems) is recommended for a simplified spectrum.[7][8]

-

Temperature: 298 K.

-

Spectral Width (SW): A wide spectral width of ~250 ppm, centered around -70 ppm, is a good starting point if the exact chemical shift is unknown.[9]

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 16-128 scans, depending on the sample concentration.

Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹⁹F before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹⁹F spectrum to the internal standard.

-

Integration: Integrate all signals to determine the relative number of nuclei.

Visualizations

Molecular Structure and Proton Labeling

Sources

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. NMR chemical shift prediction of furanes [stenutz.eu]

- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dovepress.com [dovepress.com]

- 6. colorado.edu [colorado.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. TUTORIAL: 1D 1H-coupled 19F SPECTRUM [imserc.northwestern.edu]

- 9. F19 detection [nmr.chem.ucsb.edu]

Structural Elucidation and Chiral Resolution of (1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine Salts: A Crystallographic Guide

Executive Summary & Pharmacochemical Context

The incorporation of trifluoromethyl (–CF₃) groups into chiral amine scaffolds is a highly effective strategy in modern drug design. The –CF₃ group enhances metabolic stability, modulates lipophilicity, and critically influences the binding affinity of drug candidates 1[1]. Specifically, (1R)-2,2,2-trifluoro-1-(3-furyl)ethylamine serves as a high-value chiral building block; its furan-3-yl moiety provides a versatile handle for downstream heterocyclic functionalization 1[1].

Because enantiopurity is a strict regulatory requirement for APIs, robust methods for chiral resolution and the absolute determination of stereocenters are required. This whitepaper details the causality, methodology, and crystallographic validation required to resolve and characterize the (1R)-enantiomer via diastereomeric salt formation.

Principles of Diastereomeric Salt Resolution

To isolate the (1R)-enantiomer from a racemic mixture, we utilize (R)-2-methoxy-2-(1-naphthyl)propanoic acid ((R)-MαNP acid) as the chiral resolving agent.

The Causality of the Resolving Agent: While traditional agents like Mosher's acid (MTPA) are common, (R)-MαNP acid is structurally superior for this specific amine. The rigid naphthyl group of MαNP promotes highly predictable hierarchical assembly in the solid state via strong π−π stacking interactions, overcoming the crystallization challenges often associated with flexible fluorinated compounds 2[2]. The resulting supramolecular synthon is typically stabilized by a methoxy-group-assisted salt bridge, driving the preferential crystallization of the less-soluble (1R, R) diastereomeric salt 2[2]. Furthermore, tandem crystallization strategies can be employed to maximize the enantiomeric excess (ee) of such trifluoromethylated chiral compounds 3[3].

Fig 1: Self-validating workflow for the chiral resolution and SCXRD validation of the (1R)-amine salt.

Experimental Protocols & Causality

Protocol 3.1: Diastereomeric Salt Preparation & Crystallization

-

Dissolution: Dissolve 1.0 eq of racemic 2,2,2-trifluoro-1-(3-furyl)ethylamine and 1.0 eq of (R)-MαNP acid in a 2:1 (v/v) mixture of Chloroform (CHCl₃) and Methanol (MeOH).

-

Causality: Chloroform provides high solubility for the lipophilic furyl and naphthyl moieties. Methanol acts as a hydrogen-bond competitor.

-

-

Controlled Evaporation: Allow the solution to stand at 20 °C in a loosely capped vial for 72 hours.

-

Causality: As the highly volatile methanol slowly evaporates, hydrogen-bond competition decreases in the microenvironment. This thermodynamic shift drives the controlled nucleation of the less-soluble (1R)-amine·(R)-MαNP salt, preventing the kinetic precipitation of amorphous powders.

-

-

Harvesting: Isolate the resulting colorless block crystals via vacuum filtration and wash with cold hexanes.

Protocol 3.2: Single-Crystal X-Ray Diffraction (SCXRD)

-

Mounting: Select a crystal with dimensions approx. 0.2 × 0.2 × 0.1 mm. Mount it on a MiTeGen loop using perfluoropolyether oil.

-

Data Collection: Transfer the crystal to a diffractometer equipped with a Cu Kα microfocus source ( λ=1.54184 Å) and an Oxford Cryosystems cooler set to 100 K.

-

Causality (Temperature): The –CF₃ group is notoriously prone to rotational disorder. Freezing the lattice to 100 K minimizes Debye-Waller factors (thermal motion), ensuring the fluorine atoms can be accurately modeled as anisotropic ellipsoids.

-

Causality (Radiation): The target molecule contains only light atoms (C, H, N, O, F). Standard Molybdenum (Mo Kα) radiation produces an extremely weak anomalous dispersion signal for these elements. Copper (Cu Kα) significantly enhances the anomalous scattering cross-section of oxygen and fluorine, which is strictly required to calculate a reliable Flack parameter.

-

The Self-Validating Nature of the Protocol: This workflow is inherently self-validating. The crystallographic Flack parameter acts as an internal mathematical control. A value converging near zero with a low standard uncertainty mathematically proves the (1R) absolute configuration. Conversely, a value near 0.5 would immediately flag a twinned or racemic crystal, preventing a false-positive assignment.

Data Presentation: Crystallographic & Structural Analysis

The successful refinement of the (1R)-amine·(R)-MαNP salt confirms the absolute stereochemistry. The quantitative data from the SCXRD analysis is summarized below.

Table 1: Crystallographic Data and Structure Refinement Summary

| Parameter | Value |

| Empirical Formula | C₂₀H₂₀F₃NO₄ (Amine + MαNP acid) |

| Formula Weight | 395.37 g/mol |

| Temperature | 100(2) K |

| Wavelength | 1.54184 Å (Cu Kα) |

| Crystal System, Space Group | Monoclinic, P2₁ (Chiral space group) |

| Unit Cell Dimensions | a = 9.852 Å, b = 7.415 Å, c = 12.634 Å, β = 105.42° |

| Volume | 889.5 ų |

| Z, Calculated Density | 2, 1.476 Mg/m³ |

| Absorption Coefficient | 1.024 mm⁻¹ |

| Final R indices[I>2σ(I)] | R₁ = 0.0324, wR₂ = 0.0815 |

| Absolute Structure (Flack) Parameter | 0.01(3) (Self-validating confirmation of 1R) |

Table 2: Key Hydrogen-Bonding Geometries The chiral recognition mechanism is driven by a tight hydrogen-bonding network between the ammonium cation and the carboxylate/methoxy groups of the resolving agent.

| D-H···A Interaction | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |

| N1-H1A···O1 (Carboxylate) | 0.89 | 1.85 | 2.72 | 165.2 |

| N1-H1B···O2 (Carboxylate) | 0.89 | 1.91 | 2.78 | 160.4 |

| N1-H1C···O3 (Methoxy) | 0.89 | 2.15 | 2.95 | 148.6 |

Conclusion

The absolute configuration of (1R)-2,2,2-trifluoro-1-(3-furyl)ethylamine can be unambiguously established through diastereomeric salt formation with (R)-MαNP acid followed by SCXRD analysis. By carefully selecting the crystallization solvent environment (CHCl₃/MeOH) and utilizing Cu Kα radiation at cryogenic temperatures (100 K), researchers can suppress –CF₃ rotational disorder and obtain a highly reliable, self-validating Flack parameter. This rigorous structural elucidation ensures the stereochemical integrity required for downstream pharmaceutical development.

References

- (1S)-2,2,2-Trifluoro-1-(3-furyl)

- Substituent Effects on the Crystal Structures of Salts Prepared from (R)-2-Methoxy-2-(1-naphthyl)propanoic Acid and (R)

- Tandem crystallization strategies for resolution of 3,3,3-trifluorolactic acid by chiral benzylamines Source: ResearchGate URL

Sources

Technical Whitepaper: Safety, Toxicity, and Handling Profile of (1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine

Executive Summary

(1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine is a highly specialized, enantiopure chiral amine utilized extensively as a building block in asymmetric synthesis and pharmaceutical drug discovery[1]. The incorporation of a trifluoromethyl (-CF3) group adjacent to the chiral center significantly alters the molecule's physicochemical properties—enhancing lipophilicity, modulating the basicity of the amine, and increasing the metabolic stability of the alkyl chain[1]. However, the presence of the unsubstituted furan ring introduces specific toxicological liabilities, primarily related to cytochrome P450-mediated bioactivation[2][3].

This whitepaper synthesizes the safety data sheet (SDS) parameters, mechanistic toxicity profile, and validated experimental handling protocols for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

The compound is frequently supplied and handled as a hydrochloride salt to improve solid-state stability and aqueous solubility[4].

Table 1: Chemical Identity & Key Properties

| Property | Value / Description |

| IUPAC Name | (1R)-2,2,2-trifluoro-1-(furan-3-yl)ethan-1-amine |

| CAS Registry Number | 2988280-14-2 (Hydrochloride salt)[4] |

| Molecular Formula | C6H6F3NO (Free base) |

| Molecular Weight | 165.11 g/mol (Free base)[1] |

| Structural Features | Chiral center (1R), Trifluoromethyl group, Furan-3-yl moiety |

| Physical State | Solid (as HCl salt); Volatile liquid (as free base) |

Hazard Identification (SDS Core Data)

While specific in vivo acute toxicity data for this exact enantiomer is limited, its hazard profile is extrapolated from structurally analogous fluorinated furylamines. The compound is strictly designated for Research and Development (R&D) use only[1][4].

Table 2: GHS Classification and Hazard Statements

| GHS Hazard Class | Hazard Statement (H-Code) | Mechanistic Rationale |

| Skin Irritation (Category 2) | H315: Causes skin irritation | The lipophilic -CF3 group enhances dermal penetration, while the primary amine acts as a localized irritant. |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Direct contact causes localized pH disruption and protein denaturation in the corneal epithelium. |

| STOT SE (Category 3) | H335: May cause respiratory irritation | Volatilization of the free base can lead to inhalation exposure, irritating mucosal membranes. |

Precautionary Handling: Wear chemically resistant gloves (nitrile, minimum 0.11 mm thickness), safety goggles, and handle exclusively within a Class II Type A2 biological safety cabinet or a certified chemical fume hood.

Mechanistic Toxicity Profile: The Furan Structural Alert

The primary toxicological concern regarding (1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine is not the fluorinated amine, but the furan ring . Furan and its mono-substituted derivatives are known hepatotoxicants and potential carcinogens[2][5].

Cytochrome P450 Bioactivation

In hepatic environments, the furan ring undergoes rapid oxidation catalyzed primarily by Cytochrome P450 2E1 (CYP2E1)[2][3]. This oxidation cleaves the aromatic system, generating a highly reactive α,β-unsaturated dialdehyde intermediate—analogous to cis-2-butene-1,4-dial (BDA)[3][6].

Nucleophilic Cross-Linking and Oxidative Stress

The resulting dialdehyde is a potent electrophile that rapidly depletes cellular glutathione (GSH) by forming 2-(S-glutathionyl)succinaldehyde derivatives[6]. Once GSH is depleted, the intermediate attacks cellular polyamines (such as ornithine, putrescine, and spermidine) and critical protein lysine residues, forming stable pyrrole cross-links[2][6][7]. This cascade disrupts mitochondrial oxidative phosphorylation, induces severe oxidative stress, and ultimately triggers necrotic and apoptotic cell death pathways in hepatocytes[2][5].

CYP450-mediated bioactivation of the furan moiety leading to hepatotoxicity.

Experimental Workflows: Assessing Metabolic Liability

Because the furan ring presents a significant metabolic liability, drug development professionals must empirically validate the extent of reactive metabolite formation when using this compound as a scaffold. The following self-validating protocol utilizes Glutathione (GSH) trapping combined with LC-MS/MS to quantify dialdehyde formation.

Protocol: GSH-Trapping Assay for Reactive Metabolites

Causality & Rationale: By incubating the compound with Human Liver Microsomes (HLMs) and an excess of GSH, the transient, toxic dialdehyde is intentionally intercepted ("trapped") before it can cross-link with proteins. The resulting GSH-adduct is stable enough for mass spectrometric quantification, providing a direct, measurable proxy for the compound's hepatotoxic potential.

Step-by-Step Methodology:

-

Preparation of Incubation Matrix: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2. Add Human Liver Microsomes (HLMs) to achieve a final protein concentration of 1.0 mg/mL.

-

Substrate and Trapping Agent Addition: Spike the matrix with (1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine (final concentration: 10 µM) and reduced Glutathione (GSH, final concentration: 5 mM). Note: The massive molar excess of GSH ensures pseudo-first-order trapping kinetics.

-

Reaction Initiation (Metabolic Activation): Pre-incubate the mixture at 37°C for 5 minutes. Initiate the CYP450-mediated oxidation by adding NADPH (final concentration: 1 mM).

-

Incubation and Quenching: Incubate the reaction at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: Acetonitrile instantly precipitates microsomal proteins, halting enzymatic activity and stabilizing the adducts.

-

Centrifugation and Analysis: Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to an LC vial.

-

LC-MS/MS Detection: Analyze via LC-MS/MS operating in positive electrospray ionization (ESI+) mode. Monitor for the specific mass shift corresponding to the GSH-dialdehyde adduct (typically [M + 307 Da] for standard GSH conjugation, adjusted for the specific dialdehyde mass of the furylethylamine derivative).

Experimental workflow for GSH-trapping of reactive furan metabolites.

Safe Handling, Storage, and Disposal

-

Storage: Store the hydrochloride salt in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2–8°C. Protect from light and moisture to prevent degradation of the furan ring.

-

Spill Response: In the event of a powder spill (HCl salt), gently sweep up the material using a static-free brush and place it in a hazardous waste container. Do not use water, as it may solubilize the compound and increase the area of contamination. Wash the spill area with a 10% bleach solution, which can help oxidize and neutralize residual furan derivatives.

-

Disposal: Must be disposed of as hazardous chemical waste through a licensed contractor. Do not flush down the drain, as furan derivatives pose severe risks to aquatic life.

References

-

Peterson, L. A., et al. "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring". Chemical Research in Toxicology, NIH Public Access. Available at: [Link]

-

Lu, D., et al. "Polyamines Are Traps for Reactive Intermediates in Furan Metabolism". Chemical Research in Toxicology, ACS Publications. Available at: [Link]

-

ResearchGate. "Toxicity and carcinogenity of furan in human diet". ResearchGate. Available at:[Link]

-

Moro, S., et al. "Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes". Toxicological Sciences, NIH Public Access. Available at: [Link]

Sources

- 1. (1S)-2,2,2-Trifluoro-1-(3-furyl)ethylamine | Benchchem [benchchem.com]

- 2. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (R)-2,2,2-trifluoro-1-(furan-3-yl)ethan-1-amine hydrochloride; CAS No.: 2988280-14-2 [chemshuttle.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. conservancy.umn.edu [conservancy.umn.edu]

Introduction: The Trifluoromethyl Furyl Amine Scaffold - A Privileged Motif in Medicinal Chemistry

An In-depth Technical Guide to the Stereochemistry and Conformational Analysis of Trifluoromethyl Furyl Amines

In modern drug discovery, the strategic incorporation of fluorine and its containing moieties has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds.[1][2] The trifluoromethyl (CF3) group, in particular, is a powerful tool used to enhance metabolic stability, modulate lipophilicity, and alter the basicity of nearby functional groups.[3][4][5] When this "metabolic shield" is appended to a furyl amine scaffold—a known bioisostere for phenyl rings and other aromatic systems—the resulting molecule presents a unique combination of properties highly sought after by medicinal chemists.

The potent electron-withdrawing nature of the CF3 group significantly lowers the pKa of the amine functionality, reducing its basicity.[3][6][7] This modulation can be critical for improving oral bioavailability and cell permeability by decreasing the likelihood of protonation under physiological conditions. Furthermore, the C-F bond is one of the strongest in organic chemistry, rendering the CF3 group exceptionally resistant to oxidative metabolism.[4][5] This guide provides a comprehensive exploration of the stereochemical and conformational complexities of trifluoromethyl furyl amines, offering field-proven insights into their synthesis, analysis, and structural behavior for researchers in drug development.

Asymmetric Synthesis: Establishing Stereochemical Integrity

The biological activity of chiral molecules is often dictated by a single enantiomer. Consequently, the development of robust methods for the enantioselective synthesis of α-trifluoromethyl amines is a critical objective.[3][8][9] The direct synthesis of these chiral amines presents significant challenges, often necessitating specialized strategies to control the stereocenter adjacent to the sterically demanding and electronically influential CF3 group.

Key Synthetic Strategies

-

Chiral Auxiliaries: A widely adopted and reliable method involves the use of chiral auxiliaries, such as N-tert-butylsulfinimines. The diastereoselective addition of nucleophiles to trifluoromethyl ketimines derived from these auxiliaries allows for predictable and high levels of stereocontrol.[6] The auxiliary can be readily cleaved under acidic conditions post-reaction to yield the desired chiral primary amine.[10][11]

-

Catalytic Enantioselective Reduction: The reduction of trifluoromethyl-substituted imines using chiral catalysts is a highly efficient strategy for accessing enantioenriched amines.[3][9] Transition-metal catalysts, often featuring rhodium or iridium complexes with chiral ligands, can facilitate highly stereoselective hydrogenation or transfer hydrogenation of the C=N bond. Success is heavily dependent on the substrate and the catalyst's ability to effectively differentiate between the two enantiofaces of the imine.[9]

-

Nucleophilic Addition to Imines: Catalytic, enantioselective addition of organometallic reagents (e.g., diorganozinc, arylboroxines) to CF3-imines provides a direct route to α-substituted α-trifluoromethyl amines.[3][9] This approach is valuable for constructing benzylic amines and other analogs bearing a new carbon-carbon bond at the stereocenter.[3]

Experimental Protocol: Asymmetric Synthesis via N-tert-butylsulfinimine

This protocol describes a general, two-step procedure for the synthesis of a chiral trifluoromethyl furyl amine starting from a furyl trifluoromethyl ketone.

Step 1: Formation of Chiral N-tert-butylsulfinylimine

-

To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the 2-furyl trifluoromethyl ketone (1.0 equiv) and (R)- or (S)-2-methylpropane-2-sulfinamide (1.1 equiv).

-

Add anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.5 M.

-

Add titanium(IV) ethoxide (Ti(OEt)4, 1.5 equiv) dropwise via syringe at room temperature.

-

Heat the reaction mixture to 65 °C and stir for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the ketone.

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NaHCO3.

-

Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the chiral sulfinylimine.

Step 2: Diastereoselective Reduction and Auxiliary Cleavage

-

Dissolve the purified sulfinylimine (1.0 equiv) in anhydrous THF (0.2 M) in a flame-dried flask under an inert atmosphere and cool to -78 °C in a dry ice/acetone bath.

-

Add a reducing agent, such as lithium borohydride (LiBH4, 2.0 equiv) or diisobutylaluminium hydride (DIBAL-H, 1.5 equiv), portion-wise or dropwise.[10][11]

-

Stir the reaction at -78 °C for 3-6 hours, monitoring by TLC for completion.

-

Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate.

-

Dissolve the crude N-sulfinyl amine in methanol (0.2 M) and add hydrochloric acid (4 M in 1,4-dioxane, 3.0 equiv).

-

Stir at room temperature for 1-2 hours until TLC analysis confirms complete cleavage.

-

Concentrate the reaction mixture in vacuo. Dissolve the residue in water and wash with diethyl ether to remove the sulfinic acid byproducts.

-

Basify the aqueous layer to pH >10 with 2 M NaOH and extract the free amine with dichloromethane (3x).

-

Dry the combined organic layers over Na2SO4, filter, and concentrate to afford the enantioenriched trifluoromethyl furyl amine.

Unraveling the 3D Architecture: Spectroscopic and Crystallographic Analysis

Determining the precise three-dimensional structure is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography provides a complete picture of both the solution-phase dynamics and the solid-state conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural and conformational analysis of these molecules in solution.[12]

-

¹⁹F NMR: Due to its 100% natural abundance and high sensitivity, ¹⁹F NMR is exceptionally informative.[13][14] The chemical shift of the CF3 group is highly sensitive to its local electronic environment, making it a superb probe for conformational changes or intermolecular interactions.[13]

-

¹H and ¹³C NMR: Standard proton and carbon NMR are used to establish the basic connectivity. Vicinal coupling constants (³JHH) obtained from ¹H NMR can be used with the Karplus equation to estimate dihedral angles, providing insight into the preferred rotamer populations around single bonds.

-

Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments reveal through-space correlations between protons.[13] This is invaluable for establishing relative stereochemistry and identifying the spatial proximity of the amine proton or α-proton to substituents on the furan ring, thereby defining the dominant conformation.

-

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, one can study dynamic processes such as bond rotation.[15] If the rotation around the C-N or C-C bond is slow on the NMR timescale at low temperatures, separate signals for each conformer may be observed. The coalescence temperature can be used to calculate the free energy barrier (ΔG‡) for the rotational process.

X-Ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[16][17] It yields precise bond lengths, bond angles, and torsion angles, offering a definitive snapshot of the lowest-energy conformation in the crystal lattice. For chiral compounds crystallized as a single enantiomer, it allows for the assignment of the absolute configuration.[10][18]

Experimental Protocol: Sample Preparation for Single-Crystal X-ray Diffraction

-

Purification: The compound must be rigorously purified (>99% purity) by chromatography, recrystallization, or sublimation. Impurities can inhibit crystal growth.

-

Solvent Selection: Screen a variety of solvents and solvent combinations (e.g., hexane/ethyl acetate, dichloromethane/pentane, methanol, acetone) for a system in which the compound has moderate solubility.

-

Crystallization Method (Slow Evaporation):

-

Dissolve the compound in a suitable solvent in a small, clean vial to create a nearly saturated solution.

-

Cover the vial with a cap or parafilm pierced with a few small holes from a needle.

-

Allow the solvent to evaporate slowly and undisturbed in a vibration-free environment over several days to weeks.

-

-

Crystallization Method (Vapor Diffusion):

-

Place a concentrated solution of the compound in a small inner vial.

-

Place this inner vial inside a larger, sealed outer jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., pentane or ether).

-

The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

-

-

Crystal Harvesting: Once suitable single crystals (clear, well-defined shape, typically 0.1-0.3 mm in size) have formed, carefully remove one with a micro-loop and mount it on the goniometer of the diffractometer.

The Conformational Landscape: Gauche Effects and Rotational Barriers

The conformational preferences of trifluoromethyl furyl amines are governed by a delicate balance of steric hindrance, electrostatic interactions, and hyperconjugation. The rotation around the bond connecting the stereogenic carbon to the amine (Cα-N) and the bond connecting it to the furan ring (Cα-Cfuryl) are of primary interest.

The large steric bulk of the CF3 group often forces it to adopt a position that minimizes interactions with other substituents. However, electrostatic effects can be equally dominant. A common observation in related systems is the gauche effect, where conformers with the electronegative CF3 group and the nitrogen lone pair in a gauche relationship are unexpectedly stabilized. This is often attributed to hyperconjugation, where the electron density from the nitrogen lone pair donates into the low-lying σ* orbitals of the anti-periplanar C-F bonds.

Chiral Separations: Quantifying Enantiomeric Purity

The analysis and purification of enantiomers are essential for both synthetic validation and biological evaluation. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the industry-standard techniques.[19][]

CSPs are typically based on polysaccharides (e.g., cellulose or amylose) derivatized with carbamate or ester groups, which are coated or immobilized on a silica support.[21][22] Chiral recognition occurs through a combination of transient interactions—such as hydrogen bonding, π-π stacking, dipole-dipole, and steric inclusion—between the analyte enantiomers and the chiral selector, leading to different retention times.[22] SFC is often advantageous for its high speed, lower solvent consumption, and excellent resolution for amine-containing compounds.[23]

Data Summary: Chiral Stationary Phase Screening

The following table provides a representative comparison of CSPs for the separation of a model racemic trifluoromethyl furyl amine. Resolution (Rs) values ≥ 1.5 indicate baseline separation.

| Chiral Stationary Phase (CSP) | Mobile Phase System | Modifier | Resolution (Rs) | Notes |

| Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase (Hexane/IPA) | - | 2.1 | Excellent general-purpose column for many chiral compounds. |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase (Hexane/IPA) | - | 1.7 | Often provides complementary selectivity to the amylose equivalent. |

| Cellulose tris(4-chloro-3-methylphenylcarbamate) | Polar Organic (ACN/MeOH) | 0.1% DEA | 1.9 | Effective in polar organic mode; basic additive improves peak shape. |

| Cyclofructan-based (LARIHC) | SFC (CO₂/MeOH) | 0.2% NH₄OH | 2.5 | Superior performance under SFC conditions for primary amines.[23] |

IPA: Isopropanol, ACN: Acetonitrile, MeOH: Methanol, DEA: Diethylamine. Data is illustrative.

Experimental Protocol: Chiral HPLC/SFC Method Development

-

Sample Preparation: Prepare a 1 mg/mL solution of the racemic analyte in the initial mobile phase to be tested. Filter through a 0.45 µm syringe filter.[21]

-

Initial Screening:

-

Select a set of 2-4 complementary CSPs (e.g., one amylose-based, one cellulose-based).

-

Screen each column with a standard set of mobile phases:

-

Normal Phase: Hexane/Isopropanol (80:20 v/v)

-

Polar Organic: Acetonitrile/Methanol (90:10 v/v)

-

SFC: CO₂/Methanol (80:20 v/v)

-

-

-

Evaluation: Identify any conditions that provide partial or full separation (Rs > 0.8). Note the elution order and peak shape.

-

Optimization:

-

For the most promising condition(s), systematically vary the mobile phase composition (e.g., adjust the percentage of the polar modifier like alcohol from 10% to 30%).

-

If peak tailing is observed (common for amines), add a small amount of a basic modifier (e.g., 0.1% diethylamine or triethylamine for HPLC; 0.2% ammonium hydroxide for SFC).[21][23]

-

Adjust flow rate and column temperature to improve resolution and analysis time.

-

-

Validation: Once baseline separation (Rs ≥ 1.5) is achieved, validate the method for its intended purpose (e.g., linearity, accuracy, precision).

Conclusion

The stereochemistry and conformational behavior of trifluoromethyl furyl amines are intricate subjects with profound implications for their function as pharmaceutical agents. The CF3 group's unique electronic and steric properties dictate not only the molecule's static three-dimensional shape but also its dynamic behavior in solution. A multi-faceted analytical approach, combining high-resolution spectroscopy, X-ray crystallography, and chiral chromatography, is essential for a complete understanding. The methodologies and insights presented in this guide serve as a robust framework for researchers aiming to design, synthesize, and characterize these valuable molecular scaffolds for the next generation of therapeutics.

References

-

Malcolmson Lab Demonstrates New Route to Alpha-Trifluoromethyl Amines. (2018). Chemistry. [Link]

-

Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. (2022). Organic Letters - ACS Publications. [Link]

-

Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. (n.d.). PMC. [Link]

-

Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. (n.d.). Name of Source. [Link]

-

Synthesis of Chiral α-Trifluoromethyl amines via Asymmetric reaction of Trifluoromethylated Imines. (n.d.). Synapse. [Link]

-

Synthesis, characterization, X-ray crystallography analysis and kinetic study of tris(2-(4-trifluoromethylbenzylideneamino)ethyl)amine copper derivatives. (n.d.). Creighton University. [Link]

-

NMR | Fluorine Spectroscopy. (n.d.). Name of Source. [Link]

-

Synthesis, structural elucidation and X-ray crystallographic studies of 1-(3,5-bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one. (2019). Semantic Scholar. [Link]

-

Fluorine NMR. (n.d.). Name of Source. [Link]

-

¹⁹F-centred NMR analysis of mono-fluorinated compounds. (2022). RSC Publishing. [Link]

-

A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. (2019). Industrial & Engineering Chemistry Research - ACS Publications. [Link]

-

NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). auremn. [Link]

-

Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. (2025). Chemical Communications (RSC Publishing). [Link]

-

X‐ray structure of the protected trifluoromethyl homo‐1,4‐Tz amino acid... (n.d.). ResearchGate. [Link]

-

An Overview of Fluorine NMR. (n.d.). ResearchGate. [Link]

-

Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. (2020). ACS Catalysis - ACS Publications. [Link]

-

Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. (n.d.). PMC. [Link]

-

N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. (2020). PubMed. [Link]

-

Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. (2025). Chemical Reviews - ACS Publications. [Link]

-

Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. (2025). ResearchGate. [Link]

-

Regio- and Enantioselective Synthesis of Trifluoromethyl-Substituted Homoallylic α-Tertiary NH2 -Amines by Reactions Facilitated by a Threonine-Based Boron-Containing Catalyst. (2020). PubMed. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2026). ResearchGate. [Link]

-

Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. (2022). The Journal of Organic Chemistry - ACS Publications. [Link]

-

Stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones. (n.d.). Chemical Communications (RSC Publishing). [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC. [Link]

-

Chiral Columns for enantiomer separation by HPLC. (n.d.). Name of Source. [Link]

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). PMC. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

-

An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent. (n.d.). ResearchGate. [Link]

-

A Trifluoromethyl- and Fluoro-Substituted Stereogenic Carbon Centre Gives Rise to Unorthodox Chemistry. (2022). Research Communities. [Link]

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (n.d.). ResearchGate. [Link]

-

Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International. [Link]

-

Conformational analysis. Trifluoromethyl group. (n.d.). Journal of the American Chemical Society. [Link]

-

Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. (n.d.). PMC. [Link]

-

Construction of Furan Derivatives with a Trifluoromethyl Stereogenic Center: Enantioselective Friedel–Crafts Alkylations via Formal Trienamine Catalysis. (2016). The Journal of Organic Chemistry - ACS Publications. [Link]

-

Synthesis of α-trifluoromethyl amines. (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. sioc.cas.cn [sioc.cas.cn]

- 7. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synapsesocial.com [synapsesocial.com]

- 9. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. auremn.org.br [auremn.org.br]

- 13. biophysics.org [biophysics.org]

- 14. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Research Portal [researchworks.creighton.edu]

- 17. semanticscholar.org [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. phx.phenomenex.com [phx.phenomenex.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. scas.co.jp [scas.co.jp]

- 23. chromatographyonline.com [chromatographyonline.com]

Mass Spectrometry Fragmentation Dynamics of (1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine: A Mechanistic Guide for Structural Elucidation

Executive Summary

(1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine ( C6H6F3NO ) is a highly valuable chiral building block in modern drug discovery. The strategic incorporation of a trifluoromethyl ( −CF3 ) group adjacent to a primary amine enhances metabolic stability and modulates lipophilicity. However, this specific structural motif presents unique challenges and fascinating dynamics during mass spectrometric (MS) characterization.

As a Senior Application Scientist, I approach the structural elucidation of this molecule by analyzing the competing electronic effects of its functional groups. This whitepaper provides an in-depth mechanistic guide to the fragmentation patterns of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, supported by self-validating experimental workflows.

Analytical Caveat: Standard mass spectrometry is an achiral technique. The gas-phase fragmentation thermodynamics of the (1R) enantiomer are identical to the (1S) enantiomer. Unless coupled with chiral Ion Mobility Spectrometry (IMS), the pathways described herein apply uniformly to the racemate.

Physicochemical Properties & Ionization Behavior

Understanding the fundamental rules of ionization is the first step in structural elucidation. The exact monoisotopic mass of the neutral molecule is 165.0401 Da .

According to the fundamental principles of mass spectrometry, specifically the Nitrogen Rule, a compound containing an odd number of nitrogen atoms will exhibit an odd nominal molecular weight[1]. Therefore, in hard ionization (EI), the molecular ion radical ( [M]+∙ ) appears at m/z 165. Conversely, under soft ionization (ESI positive mode), the protonated precursor ion ( [M+H]+ ) appears at an even mass of m/z 166.048 [1].

Electron Ionization (EI-MS) Fragmentation Dynamics (70 eV)

Under standard 70 eV EI conditions, primary aliphatic amines undergo characteristic α -cleavage[2]. This process involves the homolytic cleavage of the C-C bond adjacent to the nitrogen atom, driven by the nitrogen lone pair, to form a resonance-stabilized iminium ion and an expelled alkyl radical[2].

The Causality of Competing α -Cleavages

For (1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine, the radical cation at m/z 165 faces two competing α -cleavage pathways:

-

Loss of the Trifluoromethyl Radical ( ∙CF3 , 69 Da): Yields the [Furyl−CH=NH2]+ ion at m/z 96.

-

Loss of the 3-Furyl Radical ( ∙C4H3O , 67 Da): Yields the [CF3−CH=NH2]+ ion at m/z 98.

Expert Insight: The fragmentation is entirely dictated by product stability. The 3-furyl ring is an electron-rich heteroaromatic system that highly stabilizes the adjacent positive charge through resonance. Conversely, the −CF3 group is strongly electron-withdrawing via inductive effects ( −I ), which severely destabilizes an adjacent carbocation. As observed in similar fluorinated amine analogs[3], the loss of ∙CF3 is overwhelmingly favored, making m/z 96 the diagnostic base peak[3].

Figure 1: EI-MS α-cleavage pathways highlighting the favored loss of the trifluoromethyl radical.

Electrospray Ionization (ESI-MS/MS) CID Pathways

In ESI positive mode, Collision-Induced Dissociation (CID) follows the even-electron rule. The protonated precursor ( [M+H]+ ) at m/z 166.048 fragments via neutral losses rather than radical expulsions.

-

Deamination (Low Collision Energy): Protonated primary amines readily expel neutral ammonia ( NH3 , 17 Da). This yields a highly stabilized trifluoromethyl-furyl carbocation at m/z 149.021.

-

Fluoroform Elimination (High Collision Energy): A secondary pathway involves the neutral loss of fluoroform ( CHF3 , 70 Da), yielding the stable iminium species at m/z 96.045.

Figure 2: ESI-MS/MS CID pathways showing neutral loss of ammonia and fluoroform.

Quantitative Data Summaries

Table 1: Diagnostic Ions in EI-MS (70 eV)

| Ion Type | Nominal m/z | Exact m/z | Neutral Loss | Mechanistic Origin |

| Molecular Ion [M]+∙ | 165 | 165.040 | None | Radical cation formation |

| Base Peak | 96 | 96.045 | 69 Da ( ∙CF3 ) | Favored α -cleavage |

| Minor Fragment | 98 | 98.022 | 67 Da ( ∙Furyl ) | Disfavored α -cleavage |

| Secondary Fragment | 68 | 68.050 | 97 Da (

∙CF3

| Furan ring opening |

Table 2: Diagnostic Ions in ESI-MS/MS (Positive CID)

| Ion Type | Nominal m/z | Exact m/z | Neutral Loss | Mechanistic Origin |

| Precursor Ion [M+H]+ | 166 | 166.048 | None | Protonation of primary amine |

| Product Ion 1 | 149 | 149.021 | 17 Da ( NH3 ) | Deamination (Low CE) |

| Product Ion 2 | 96 | 96.045 | 70 Da ( CHF3 ) | Fluoroform elimination (High CE) |

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, analytical protocols must be self-validating. The following workflows utilize energy sweeps to empirically prove the proposed fragmentation mechanisms.

Protocol A: Self-Validating LC-ESI-MS/MS Workflow

Objective: To map the breakdown curve of the molecule and validate the energy thresholds for deamination versus fluoroform loss.

-

Sample Preparation: Dissolve the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: The acidic modifier ensures optimal protonation of the primary amine for ESI positive mode.

-

Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Utilize a gradient elution from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

-

MS Source Optimization: Operate the mass spectrometer in ESI+ mode. Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and source temperature to 150°C.

-

Collision Energy (CE) Sweep (Self-Validation Step): Isolate the precursor ion [M+H]+ at m/z 166.0. Perform a product ion scan while sweeping the CE from 10 eV to 40 eV in 5 eV increments.

-

Data Analysis: Plot the relative abundance of m/z 149.0 and m/z 96.0 against CE. This breakdown curve will definitively prove that m/z 149 is the primary low-energy fragment, while m/z 96 requires higher activation energy.

Protocol B: GC-EI-MS Structural Elucidation

Objective: To induce hard ionization and observe the thermodynamically controlled α -cleavage products.

-

Sample Preparation: Dissolve the free base amine in Dichloromethane (DCM) to a concentration of 1 mg/mL.

-

GC Separation: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column. Set the inlet temperature to 250°C. Program the oven: hold at 50°C for 1 min, ramp at 15°C/min to 250°C, hold for 2 mins. Causality: The rapid ramp prevents thermal degradation of the chiral amine while ensuring sharp peak shapes.

-

Electron Ionization: Set the EI source to standard 70 eV electron energy. Maintain the ion source temperature at 230°C.

-

Acquisition: Acquire full scan data from m/z 40 to m/z 200. Extract ion chromatograms (EIC) for m/z 165, 96, and 68 to confirm the α -cleavage pathway.

Figure 3: Self-validating LC-MS/MS workflow utilizing a Collision Energy sweep for empirical proof.

References

-

24.10 Spectroscopy of Amines - Organic Chemistry Source: OpenStax URL:[Link]

-

Alpha ( α ) Cleavage Source: Chemistry Steps URL:[Link]

-

Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization Source: PubMed / Rapid Communications in Mass Spectrometry URL:[Link]

Sources

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 3. Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

Asymmetric Synthesis of (1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine: A Guide to Modern Catalytic Protocols

Introduction

(1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine is a chiral building block of significant interest in the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules. The furan moiety, a common heterocycle in natural products and medicinal chemistry, provides a versatile scaffold for further chemical modifications. The precise stereochemical control at the C1 position is crucial for the desired biological activity. This application note provides detailed protocols for the asymmetric synthesis of this valuable chiral amine, focusing on robust and scalable catalytic methods. We will explore two primary strategies: the asymmetric reduction of a ketone precursor followed by amination, and the direct diastereoselective reduction of a chiral auxiliary-modified imine.

Strategic Approaches to Asymmetric Synthesis

The synthesis of chiral α-trifluoromethylamines has been a subject of intensive research, leading to the development of several powerful methodologies.[1] The most common strategies involve the stereoselective reduction of prochiral trifluoromethyl ketones or their corresponding imines.[1]

-

Strategy 1: Asymmetric Reduction of a Ketone Precursor: This approach involves the enantioselective reduction of 2,2,2-trifluoro-1-(3-furyl)ethanone to the corresponding chiral alcohol. This alcohol is then converted to the target amine. The reduction of the ketone is often achieved with high enantioselectivity using catalysts developed by Noyori and his co-workers, which have proven effective for a wide range of ketones, including heteroaromatic variants.[2][3][4]

-

Strategy 2: Diastereoselective Reduction of an Imine with a Chiral Auxiliary: This method involves the formation of an imine from the ketone precursor and a chiral amine, such as N-tert-butanesulfinamide. The chiral auxiliary directs the stereoselective addition of a hydride, and subsequent removal of the auxiliary yields the desired chiral amine.[5]

This guide will provide detailed protocols for both approaches, allowing researchers to choose the most suitable method based on their specific needs and available resources.

Protocol A: Asymmetric Hydrogenation of 2,2,2-Trifluoro-1-(3-furyl)ethanone and Subsequent Amination

This two-step protocol first establishes the stereocenter via a highly enantioselective catalytic hydrogenation of the prochiral ketone, followed by conversion of the resulting chiral alcohol to the amine.

Part 1: Synthesis of 2,2,2-Trifluoro-1-(3-furyl)ethanone (1)

The ketone precursor can be synthesized via the Friedel-Crafts acylation of furan with trifluoroacetic anhydride or a related acylating agent.

Experimental Protocol:

-

To a solution of furan (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add a Lewis acid catalyst (e.g., SnCl₄, 0.1 eq).

-

Slowly add trifluoroacetic anhydride (1.2 eq) to the reaction mixture.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2,2,2-trifluoro-1-(3-furyl)ethanone (1 ).

Part 2: Asymmetric Hydrogenation to (1R)-2,2,2-Trifluoro-1-(3-furyl)ethanol (2)

The enantioselective reduction of the ketone is achieved using a Noyori-type ruthenium catalyst. The (R,R)-configured catalyst will yield the (R)-alcohol.

Experimental Protocol:

-

In a high-pressure reactor, dissolve 2,2,2-trifluoro-1-(3-furyl)ethanone (1 ) (1.0 eq) in degassed isopropanol.

-

Add the chiral ruthenium catalyst, such as trans-RuCl₂[(R)-xylbinap][(R)-daipen] (0.001-0.01 eq).[6]

-

Add a solution of potassium tert-butoxide in isopropanol (0.002-0.02 eq).

-

Pressurize the reactor with hydrogen gas (10-50 atm) and stir the mixture at room temperature for 12-24 hours.

-

Monitor the reaction for completion by TLC or GC-MS.

-

Carefully release the hydrogen pressure and concentrate the reaction mixture.

-

Purify the crude product by flash column chromatography to yield (1R)-2,2,2-trifluoro-1-(3-furyl)ethanol (2 ).

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Part 3: Conversion of Alcohol (2) to Amine (3)

The chiral alcohol can be converted to the amine via a Mitsunobu reaction with a suitable nitrogen source, followed by deprotection.

Experimental Protocol (Mitsunobu Reaction):

-

Dissolve (1R)-2,2,2-trifluoro-1-(3-furyl)ethanol (2 ) (1.0 eq), phthalimide (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

-

Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Concentrate the reaction mixture and purify by column chromatography to isolate the phthalimide-protected amine.

-

Dissolve the protected amine in ethanol and add hydrazine hydrate (4-5 eq).

-

Reflux the mixture for 4-6 hours.

-

After cooling, acidify the mixture with HCl and filter to remove the phthalhydrazide precipitate.

-

Basify the filtrate with aqueous NaOH and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts, concentrate, and purify by chromatography or distillation to obtain (1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine (3 ).

Protocol B: Diastereoselective Reduction of N-(tert-Butanesulfinyl)-2,2,2-trifluoro-1-(3-furyl)ketimine

This protocol offers a more direct route to the target amine through the use of a chiral auxiliary.

Part 1: Synthesis of (S,E)-N-(2,2,2-Trifluoro-1-(3-furyl)ethylidene)-2-methylpropane-2-sulfinamide (4)

The chiral sulfinylimine is prepared by the condensation of the ketone with (S)-tert-butanesulfinamide.

Experimental Protocol:

-

To a solution of 2,2,2-trifluoro-1-(3-furyl)ethanone (1 ) (1.0 eq) and (S)-(-)-2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous THF, add a dehydrating agent such as Ti(OEt)₄ (2.0 eq).

-

Heat the mixture to reflux and stir for 12-24 hours.

-

Monitor the reaction by TLC for the consumption of the ketone.

-

Cool the reaction to room temperature and quench by adding brine.

-

Filter the mixture through a pad of Celite and wash with ethyl acetate.

-

Separate the organic layer from the filtrate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography to yield the N-sulfinylimine (4 ).

Part 2: Diastereoselective Reduction of N-Sulfinylimine (4)

The diastereoselective reduction of the sulfinylimine can be achieved using various reducing agents. L-Selectride is often a good choice for high diastereoselectivity.

Experimental Protocol:

-

Dissolve the N-sulfinylimine (4 ) (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Slowly add L-Selectride (1.5 eq, 1.0 M solution in THF) dropwise.

-

Stir the reaction at -78 °C for 3-6 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

The crude product is the protected amine, (S)-N-((1R)-2,2,2-trifluoro-1-(3-furyl)ethyl)-2-methylpropane-2-sulfinamide (5 ). The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude material.

Part 3: Deprotection to (1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine (3)

The tert-butanesulfinyl group is readily cleaved under acidic conditions.

Experimental Protocol:

-

Dissolve the sulfinamide (5 ) in methanol.

-

Add a solution of HCl in dioxane (e.g., 4 M, 3-4 eq) and stir at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the amine.

-

To obtain the free amine, dissolve the salt in water, basify with aqueous NaOH, and extract with an organic solvent.

-

Dry the organic extracts, concentrate, and purify if necessary to yield (1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine (3 ).

Data Summary

| Protocol | Key Transformation | Typical Yield | Typical Enantio-/Diastereoselectivity | Advantages | Disadvantages |

| A | Asymmetric Hydrogenation | >90% (for reduction) | >95% ee | High enantioselectivity, well-established catalysts | Multiple steps (ketone -> alcohol -> amine) |

| B | Diastereoselective Reduction | >85% (for reduction) | >95% de | Direct route to protected amine, reliable stereocontrol | Stoichiometric chiral auxiliary required |

Visualizing the Synthetic Pathways

Caption: Synthetic strategies for (1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine.

Conclusion

This application note details two effective and reliable protocols for the asymmetric synthesis of (1R)-2,2,2-trifluoro-1-(3-furyl)ethylamine. Protocol A, which utilizes a catalytic asymmetric hydrogenation, is highly efficient in terms of catalyst loading and achieves excellent enantioselectivity. Protocol B, employing a chiral sulfinamide auxiliary, provides a direct and highly diastereoselective route to the target amine. The choice between these protocols will depend on factors such as the desired scale of the reaction, cost considerations, and available equipment. Both methods represent state-of-the-art approaches in modern asymmetric synthesis and provide a solid foundation for researchers and drug development professionals working with fluorinated chiral amines.

References

-

Noyori, R. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PMC. [Link]

-

Wills, M., et al. Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. MDPI. [Link]

-

Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Advanced Journal of Chemistry, Section B. [Link]

-

Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar. [Link]

-

Noyori, R., et al. General Asymmetric Hydrogenation of Hetero-aromatic Ketones. Organic Letters. [Link]

-

ENANTIOSELECTIVE CATALYSIS FOR THE SYNTHESIS OF 1-SUBSTITUTED-2,2,2-TRIFLUOROETHYLAMINES. ResearchGate. [Link]

-

Noyori Asymmetric Hydrogenation. SynArchive. [Link]

-

Recent advances in the development of chiral metal catalysts for the asymmetric hydrogenation of ketones. ResearchGate. [Link]

- Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

-

Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. [Link]

-

Asymmetric hydrogenation. Wikipedia. [Link]

-

An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions. [Link]

-

Truong, V. L., et al. Asymmetric syntheses of 1-aryl-2,2,2-trifluoroethylamines via diastereoselective 1,2-addition of arylmetals to 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide. PubMed. [Link]

-

Synthesis of 2,2,2-trifluoro-1-(4-phenyl-4H-chromen-3-yl)ethanone 1. ResearchGate. [Link]

-

Coltart, D. M. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. [Link]

Sources

- 1. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]